molecular formula C10H10BrNO2 B13969002 4-(2-Bromophenyl)morpholin-3-one

4-(2-Bromophenyl)morpholin-3-one

Cat. No.: B13969002
M. Wt: 256.10 g/mol
InChI Key: ORGBHKFVDVPQEY-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)morpholin-3-one is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of morpholine, a heterocyclic amine, and contains a bromophenyl group attached to the morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenyl)morpholin-3-one typically involves the reaction of 2-bromophenylamine with ethylene oxide, followed by cyclization to form the morpholinone ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. One such method involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid, which is then reacted with 4-nitroaniline in the presence of a phenylboronic acid catalyst. The resulting intermediate is transformed into this compound through a one-pot procedure .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromophenyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium chlorite in aqueous conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized morpholinone derivatives.

    Reduction: Amino-morpholinone derivatives.

    Substitution: Substituted morpholinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Uniqueness: 4-(2-Bromophenyl)morpholin-3-one is unique due to the ortho position of the bromine atom, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its para and meta counterparts.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

4-(2-bromophenyl)morpholin-3-one

InChI

InChI=1S/C10H10BrNO2/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13/h1-4H,5-7H2

InChI Key

ORGBHKFVDVPQEY-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=CC=C2Br

Origin of Product

United States

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